(2'-Amino[1,1'-biphenyl]-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(2-aminophenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8,15H,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHYYMRSEBXLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362664 | |
| Record name | (2'-Amino[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893739-15-6 | |
| Record name | (2'-Amino[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 1,1 Biphenyl 3 Yl Methanol Systems
Characterization of Reactive Sites and Functional Group Transformations
The amino and hydroxymethyl groups on the biphenyl (B1667301) framework are the primary sites for chemical modification. Their reactivity allows for selective transformations to introduce new functionalities and construct more complex molecular architectures.
Oxidation Pathways of the Hydroxymethyl Moiety to Carboxylic Acid Derivatives
The oxidation of the primary hydroxymethyl group in amino alcohol systems to a carboxylic acid is a fundamental transformation. This conversion is often challenged by the need for chemoselectivity to avoid side reactions with the amino group. Various methods have been developed for the oxidation of alcohols to carboxylic acids, some of which are applicable to substrates containing sensitive functional groups like amines. core.ac.uk
One effective approach involves a two-step process where the primary alcohol is first oxidized to an aldehyde, which is then subsequently oxidized to the carboxylic acid. For instance, oxidation using reagents like chromium trioxide-pyridine complex can yield the intermediate aldehyde, which can then be treated with silver oxide to afford the carboxylic acid. core.ac.uk A more direct and milder method utilizes reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant such as trichloroisocyanuric acid (TCICA). This system has been shown to be effective for the preferential oxidation of primary hydroxyl groups in complex molecules, including unprotected sugars, preserving the stereochemical integrity of the starting material. researchgate.net This method's compatibility with base-sensitive protecting groups makes it a viable option for amino alcohol systems. researchgate.net
The table below summarizes common oxidation reagents for this transformation.
| Reagent System | Description | Key Features |
| CrO₃-Pyridine / Ag₂O | A two-step process involving initial oxidation to an aldehyde followed by oxidation to the carboxylic acid. core.ac.uk | Effective but involves stoichiometric use of chromium, which has environmental concerns. |
| TEMPO / TCICA | A catalytic system for the selective oxidation of primary alcohols. researchgate.net | Mild conditions, high selectivity for primary alcohols, and compatible with various functional groups. |
| KMnO₄ | A strong oxidizing agent that can directly convert primary alcohols to carboxylic acids. | Harsh conditions may lead to over-oxidation and are often not compatible with sensitive functional groups like amines. |
| Jones Reagent (CrO₃/H₂SO₄) | A strong, acidic oxidizing agent. | Can be effective but lacks chemoselectivity in the presence of an amine group, which would be protonated and likely stable under these conditions, though other side reactions are possible. |
Reduction and Further Functionalization of the Amine Group
While the reduction of an aromatic amine is a challenging transformation requiring harsh conditions, the amine group of (2'-Amino[1,1'-biphenyl]-3-yl)methanol is a prime site for a variety of functionalization reactions. These reactions leverage the nucleophilicity of the nitrogen atom to form new carbon-nitrogen or heteroatom-nitrogen bonds.
Key functionalization strategies include:
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom. This can be achieved through classical methods using alkyl halides or, more elegantly, through modern catalytic approaches like the "Borrowing Hydrogen" mechanism (discussed in section 3.2.3).
N-Arylation: The formation of a C-N bond with an aryl group, typically accomplished through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Acylation: The reaction with acylating agents like acid chlorides or anhydrides to form amides. This is a common strategy for protecting the amine group or introducing new functional moieties.
C-H Functionalization: Modern synthetic methods allow for the functionalization of C-H bonds at positions directed by the amine group. For instance, transient directing groups can be used to achieve meta-C-H olefination of biphenyl amine systems. researchgate.net
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways.
Mechanistic Studies of Metal-Catalyzed Reactions Involving Biphenyl Derivatives (e.g., Suzuki coupling pathway)
The synthesis of the core [1,1'-biphenyl] structure of the title compound often relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most powerful and widely used methods. researchgate.netmdpi.com This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, typically a boronic acid or ester. gre.ac.ukyoutube.com
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromobenzyl alcohol derivative) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
Transmetalation: The organoboron compound (e.g., 2'-aminophenylboronic acid derivative) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group from boron to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency and success of the Suzuki coupling for synthesizing sterically hindered biphenyls, such as those with ortho-substituents, often require the use of specialized phosphine (B1218219) ligands that promote the key steps of the catalytic cycle. nih.gov
Simplified Suzuki-Miyaura Catalytic Cycle
graph TD A[Pd(0) Catalyst] -->|Oxidative Addition with Ar¹-X| B(Ar¹-Pd(II)-X); C[Ar²-B(OR)₂] -->|Base| D(Ar²-B(OR)₂(Base)); D -->|Transmetalation| E{Ar¹-Pd(II)-Ar²}; B --> E; E -->|Reductive Elimination| F(Ar¹-Ar² Biphenyl); E --> A;
Radical Reaction Pathways in Amino Alcohol Formation
Radical chemistry offers powerful, alternative pathways for the synthesis of amino alcohols. These methods often proceed under mild conditions and can provide access to complex molecules that are difficult to obtain through traditional ionic pathways. One notable strategy involves the regioselective amination of C-H bonds. researchgate.netresearchgate.net
A sophisticated approach utilizes a radical relay chaperone strategy for the β-C-H amination of alcohols. nih.govorganic-chemistry.org In this process, the alcohol is transiently converted to an imidate radical. This species then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), a process where a nitrogen-centered radical abstracts a hydrogen atom from a carbon center five atoms away. nih.gov This regioselective HAT generates a carbon-centered radical, which can then be trapped to form a new C-N bond, ultimately leading to the amino alcohol after hydrolysis. researchgate.net
The generation of the initial nitrogen-centered radical can be achieved using photoredox catalysis, where a photocatalyst, upon excitation by light, initiates the radical cascade. gaylordchemical.com Multi-catalytic systems, combining a photocatalyst with a chiral copper catalyst, can even achieve enantioselective C-H amination, providing chiral β-amino alcohols. researchgate.netnih.gov
Key Steps in Radical Relay C-H Amination
| Step | Description | Mechanistic Detail |
|---|---|---|
| 1. Activation | The alcohol is converted to a radical precursor, such as an oxime imidate. researchgate.net | This "chaperone" directs the subsequent radical reactions. |
| 2. Radical Generation | A nitrogen-centered radical is formed from the precursor. | Often initiated by a photocatalyst via an energy transfer mechanism. nih.gov |
| 3. 1,5-HAT | The N-centered radical abstracts a hydrogen from the β-carbon. organic-chemistry.org | This is a highly regioselective intramolecular process. |
| 4. C-N Bond Formation | The resulting C-centered radical is trapped to form a new C-N bond, often creating a heterocyclic intermediate. researchgate.netnih.gov | Can be mediated by a chiral catalyst to achieve enantioselectivity. |
| 5. Hydrolysis | The intermediate is hydrolyzed to reveal the final amino alcohol product. researchgate.net | Releases the desired product and removes the chaperone. |
Borrowing Hydrogen/Hydrogen Autotransfer (BH/HA) Mechanisms for N-Alkylation
The N-alkylation of the amine group in this compound with another alcohol is an atom-economical process that can be achieved via the Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HA) mechanism. wikipedia.orgresearchgate.net This strategy avoids the use of alkyl halides and generates water as the only byproduct. rsc.org The reaction is typically catalyzed by transition metal complexes, such as those based on iridium, ruthenium, or manganese. acs.orgresearchgate.net
The BH/HA catalytic cycle involves a sequence of dehydrogenation and hydrogenation steps: researchgate.net
Alcohol Dehydrogenation: The catalyst "borrows" two hydrogen atoms (as a hydride and a proton) from the alkylating alcohol, oxidizing it in situ to the corresponding aldehyde or ketone.
Condensation: The primary amine of the biphenyl substrate reacts with the newly formed aldehyde/ketone to form a Schiff base or imine intermediate, releasing a molecule of water.
Imine Hydrogenation: The catalyst returns the "borrowed" hydrogen atoms to the imine intermediate, reducing it to form the N-alkylated amine product.
Intramolecular Cyclization and Rearrangement Processes in Functionalized Biphenyls
The structural framework of this compound, featuring amino and hydroxylmethyl functionalities on adjacent phenyl rings, presents a versatile scaffold for intramolecular cyclization and rearrangement reactions. These processes are crucial for the synthesis of various fused heterocyclic systems, particularly dibenzoazepines, which are significant motifs in medicinal chemistry. The reactivity of this biphenyl system is largely dictated by the nature of its functionalization and the reaction conditions employed, leading to the formation of diverse and complex molecular architectures.
One of the primary modes of reactivity in derivatives of this compound involves intramolecular cyclization to form seven-membered rings, yielding dibenzo[b,d]azepine or dibenzo[b,f]azepine skeletons. These transformations are often facilitated by transition metal catalysis, particularly with palladium complexes, which are effective in promoting C-N and C-C bond formation through various mechanisms.
For instance, palladium(II)-catalyzed [5+2] annulation of o-arylanilines, which are structurally analogous to the aminobiphenyl core, with dienes or alkynes provides an efficient route to dibenzo[b,d]azepines. rsc.orgnih.gov This type of reaction typically involves a sequence of C-H activation followed by migratory insertion. nih.gov The choice of catalyst, solvent, and temperature can significantly influence the yield and diastereoselectivity of the cyclization. rsc.org A recent study demonstrated a palladium(II)-catalyzed addition/cyclization of N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide with phenylboronic acid derivatives to synthesize dibenzo[b,d]azepines in good yields. rsc.org The proposed mechanism involves the formation of a Pd-aryl compound, followed by intramolecular carbopalladation, protonation, and subsequent intramolecular cyclization to furnish the final product. rsc.org
The table below summarizes the conditions and yields for a palladium(II)-catalyzed synthesis of dibenzo[b,d]azepines. rsc.org
| Entry | Catalyst | Ligand | Additive | Temperature (°C) | Yield (%) |
| 1 | Pd(acac)₂ | o-phenanthroline | TFA | 100 | 65 |
| 2 | Pd(OAc)₂ | o-phenanthroline | TFA | 100 | 58 |
| 3 | PdCl₂ | o-phenanthroline | TFA | 100 | 45 |
| 4 | Pd(acac)₂ | DPEPhos | TFA | 100 | 72 |
| 5 | Pd(acac)₂ | Xantphos | TFA | 100 | 78 |
Furthermore, intramolecular Buchwald-Hartwig amination represents another powerful strategy for the synthesis of dibenzo[b,f]azepines from appropriately functionalized biphenyl precursors. beilstein-journals.org This palladium-catalyzed reaction enables the formation of a key C-N bond to close the seven-membered ring. The efficiency of this process is highly dependent on the choice of ligand and base.
In addition to cyclizations, functionalized biphenyl systems can undergo various rearrangement reactions. libretexts.org While specific rearrangement studies on this compound are not extensively documented, analogous systems provide insight into potential transformations. For example, under certain conditions, rearrangements such as the Beckmann rearrangement could be envisioned if the hydroxymethyl group is converted to a suitable leaving group and the amino group is part of an oxime functionality. libretexts.org Similarly, gas-phase rearrangement reactions of related protonated benzylamine (B48309) derivatives have been studied, revealing complex intramolecular SN2 and SNAr type mechanisms. nih.gov
Computational studies have been instrumental in elucidating the mechanisms of these intramolecular cyclizations. oup.combeilstein-journals.org Density Functional Theory (DFT) calculations can help to rationalize the observed regioselectivity and stereoselectivity by determining the stability of intermediates and the energy barriers of transition states. beilstein-journals.orglehigh.edu For example, computational studies on the triple cyclization of 1-biphenylethynyl-2-phenylethynylbenzenes revealed a dual catalytic mechanism involving both a cationic Au(I) complex and a Brønsted acid for different steps of the reaction. oup.com
The following table presents data on the synthesis of various dibenzo[b,f]azepine derivatives, highlighting the versatility of these cyclization strategies. nih.govresearchgate.net
| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |
| 5H-dibenzo[b,f]azepine | 2,2'-diaminobibenzyl | PPA catalyzed cyclisation | - | beilstein-journals.org |
| N'-(4-Bromobenzoyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide | 5H-dibenzo[b,f]azepine-5-carbohydrazide and 4-bromobenzoyl chloride | Acylation | 66 | nih.gov |
| 2-(4-Bromophenyl)-5-(5H-dibenzo[b,f]azepin-5-yl)-1,3,4-oxadiazole | N'-(4-Bromobenzoyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide | Cyclodehydration | 70 | nih.gov |
| (5H-Dibenzo[b,f]azepin-5-yl)(1-phenylpiperazin-1-yl)methanone | 5H-dibenzo[b,f]azepine-5-carbonyl chloride and 1-phenylpiperazine | Acylation | - | researchgate.net |
Stereochemical Control in Biphenyl Amino Alcohol Chemistry
Exploration of Axial Chirality and Atropisomerism in Biphenyl (B1667301) Systems
Atropisomerism is a distinct form of stereoisomerism that arises from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual rotational isomers, or rotamers. wikipedia.org This phenomenon is particularly prominent in ortho-substituted biphenyl compounds. In an unsubstituted biphenyl, the two phenyl rings are twisted relative to each other to minimize steric repulsion between the ortho hydrogens, but rotation around the pivotal single bond connecting the rings is rapid. libretexts.orgyoutube.com However, when bulky substituents are placed at the ortho positions of both rings, steric hindrance creates a significant energy barrier that restricts this rotation. libretexts.orgpharmaguideline.com If this barrier is sufficiently high (typically requiring an activation energy of 16 to 19 kcal/mole to prevent spontaneous racemization at room temperature), stable stereoisomers can be isolated. libretexts.org
These stable atropisomers are a manifestation of axial chirality, where the molecule lacks a traditional chiral center but is chiral due to the non-planar arrangement of substituents around an axis of chirality—in this case, the bond linking the two aryl rings. pharmaguideline.com For a biphenyl system to exhibit this property, a key criterion is that neither ring can possess a vertical plane of symmetry. youtube.comstackexchange.com If the substitution pattern allows, the molecule and its mirror image will be non-superimposable, resulting in a pair of enantiomers. youtube.com
The concept of atropisomerism has historical roots dating back to 1922, when George Christie and James Kenner first experimentally detected it in a tetra-substituted biphenyl derivative. wikipedia.org The term "atropisomer," derived from the Greek a (not) and tropos (turn), was later coined by Richard Kuhn in 1933. wikipedia.org This non-conventional stereochemical feature is critical in the design of complex molecules, including ligands for asymmetric synthesis and peptide antibiotics where biaryl linkages are present. wikipedia.orgrsc.org
Enantioselective and Diastereoselective Synthetic Strategies for Biphenyl Amino Alcohols
The synthesis of biphenyl amino alcohols with specific stereochemistry is a significant challenge that requires precise control over both axial chirality and any stereocenters present in the molecule. A variety of enantioselective and diastereoselective strategies have been developed to construct these complex chiral architectures.
A cornerstone of biphenyl synthesis is the Suzuki coupling reaction, which has proven to be a powerful and versatile method for forming the biaryl linkage between amino acid derivatives under mild conditions. rsc.org This reaction is fundamental in constructing the core biphenyl backbone. Once the backbone is established, or concurrently with its formation, the stereochemistry of the amino alcohol functionality must be controlled.
One of the most direct routes to chiral amino alcohols involves the asymmetric reduction of precursor ketones. Transition metal-catalyzed hydrogenation and transfer hydrogenation are leading methods for this transformation. ru.nlrsc.org For instance, the reduction of β-amino ketones can be directed to yield either syn- or anti- γ-amino alcohols with high diastereoselectivity by selecting the appropriate catalyst system. ru.nl
Table 1: Catalytic Systems for Diastereoselective Reduction of β-Amino Ketones
| Desired Product | Catalyst System | Hydrogen Source | Typical Selectivity |
|---|---|---|---|
| anti-γ-Amino Alcohol | Iridium (Ir) / α-substituted-amino acid amide complex | 2-Propanol (Transfer Hydrogenation) | Excellent diastereoselectivity |
| syn-γ-Amino Alcohol | Rhodium (Rh) / (R)-BINAP | H₂ (Asymmetric Hydrogenation) | Excellent diastereoselectivity |
More recent innovations include chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, which provide a modular pathway to valuable chiral β-amino alcohols from readily available starting materials. westlake.edu.cn Another advanced strategy is radical C–H amination, which can install the amine group at a β-position relative to the alcohol with high regio- and enantioselectivity, mediated by a multi-catalytic system involving a chiral copper catalyst and a photocatalyst. nih.gov
Biocatalysis also offers a highly selective route. Engineered amine dehydrogenases (AmDHs) can perform asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source, yielding chiral amino alcohols with typically excellent enantioselectivity (>99% ee) under mild, environmentally friendly conditions. frontiersin.org
Chiral Resolution Techniques for Amino Alcohol Derivatives
While asymmetric synthesis aims to produce a single enantiomer directly, chiral resolution—the separation of a racemic mixture—remains a vital and efficient strategy for obtaining enantiomerically pure compounds. nih.gov Several techniques have been effectively applied to the resolution of amino alcohols and their derivatives.
High-performance liquid chromatography (HPLC) is a primary tool for chiral separations. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For example, CSPs based on crown ethers have been successfully used to resolve various racemic compounds containing primary and secondary amino groups, including amino alcohols. researchgate.net
An alternative HPLC method involves using a standard achiral column but adding a chiral mobile phase additive (CMPA). The CMPA, such as the glycopeptide antibiotic Vancomycin, forms transient diastereomeric complexes with the enantiomers in the mobile phase. nih.gov The differing stability of these complexes allows for their separation on the achiral column. The effectiveness of this technique depends on the strength and stereoselectivity of the interactions between the selector (Vancomycin) and the analytes. nih.gov
Table 2: Chiral Resolution of Aromatic Amino Acids using Vancomycin as a Chiral Mobile Phase Additive (CMPA)
| Amino Acid | Resolution Factor (Rs) at 1.5 mM Vancomycin |
|---|---|
| Tryptophan | 3.98 |
| Tyrosine | 2.97 |
| Phenylalanine | Poor resolution |
| Phenylglycine | Poor resolution |
Data sourced from molecular docking and chromatographic studies. nih.gov
Crystallization techniques are also powerful methods for chiral resolution. Crystallization-induced configuration transformation involves derivatizing the racemic mixture with a chiral resolving agent to form a pair of diastereomers. sioc-journal.cn Due to their different physical properties, one diastereomer can often be selectively crystallized from the solution, allowing for separation. sioc-journal.cn A novel approach involves using frozen aqueous solutions of natural amino acids, such as proline, which can resolve enantiomers of axially chiral compounds like 1,1′-bi-2-naphthol (BINOL). rsc.org This method relies on the formation of amino acid aggregates upon freezing, which create multiple hydrogen bonding sites capable of chiral recognition. rsc.org
Influence of Chiral Centers on Molecular Conformation and Reactivity
The stereochemistry of a biphenyl amino alcohol, arising from both its chiral centers and its chiral axis, profoundly dictates its three-dimensional structure and, consequently, its chemical and biological activity. There is a synergistic relationship between these chiral elements, where one can influence the other.
A fascinating phenomenon is the induction of axial chirality by a stereocenter. In peptides containing a conformationally flexible biphenyl amino acid, an adjacent chiral amino acid residue can induce a preferred twist (axial chirality) in the biphenyl core. nih.gov This demonstrates that chirality can be transferred and propagated through the molecular structure. Similarly, in self-assembling systems, the central chirality of an amino acid can control the resulting axial chirality of a biphenyl unit through intermolecular interactions within the larger assembly. rsc.org
The fixed spatial arrangement imposed by atropisomerism has significant consequences for molecular conformation. The bulky ortho substituents that restrict rotation also define the dihedral angle between the two phenyl rings, locking the molecule into a specific shape. libretexts.org This rigid conformation orients the functional groups—the amino and hydroxyl moieties—in a precise and predictable manner.
This defined orientation directly impacts reactivity. The accessibility of the amino and hydroxyl groups for participation in chemical reactions or for binding to a receptor or enzyme active site can differ dramatically between atropisomers. One enantiomer might present its functional groups in an ideal arrangement for a catalytic transformation or a biological interaction, while its mirror image may be completely inactive or exhibit a different activity profile. This principle is the foundation of asymmetric catalysis, where ligands based on axially chiral biphenyls create a specific chiral environment to control the stereochemical outcome of a reaction. The stability and well-defined conformation of atropisomeric biphenyl amino alcohols make them excellent scaffolds for the design of such chiral ligands and catalysts.
Advanced Applications and Role As a Chemical Scaffold
As a Synthetic Building Block for Complex Molecular Architectures
The structural framework of (2'-Amino[1,1'-biphenyl]-3-yl)methanol, characterized by its amino alcohol functionality mounted on a biphenyl (B1667301) core, positions it as a strategic building block for the synthesis of more complex molecular structures. In medicinal chemistry and materials science, ω-hydroxy fatty acids are valuable as building blocks for creating long-chain polymer materials. researchgate.net Similarly, amino acids are considered fundamental building blocks of life and are incorporated into peptides to enhance their secondary structure and metabolic stability for a wide range of applications. researchgate.net
The design of molecules that mimic the binding sites or functions of proteins is a key strategy for modulating protein function. researchgate.net Synthetic peptides have proven to be excellent for this purpose. The incorporation of non-natural or heterocyclic amino acids can stabilize peptide structures. researchgate.net The biphenyl structure of this compound can be used to create rigid scaffolds that present peptide loops or other functional groups in a defined three-dimensional arrangement, a crucial aspect in designing molecules that interact with biological targets.
The amino and alcohol groups on the molecule are handles for orthogonal chemical modifications, allowing for the stepwise construction of elaborate structures. For instance, the amino group can be acylated or alkylated, while the methanol (B129727) group can be oxidized or converted into other functionalities. This versatility allows chemists to use this compound as a starting point for synthesizing diverse libraries of compounds for drug discovery or other applications.
Development of Chiral Ligands and Organocatalysts in Asymmetric Synthesis
Asymmetric organocatalysis has become a powerful tool for constructing complex molecular architectures. unibo.it The field utilizes small organic molecules to catalyze chemical reactions enantioselectively. The structure of this compound, containing a 1,2-amino alcohol moiety, is a classic precursor for a class of privileged chiral ligands and organocatalysts used in asymmetric synthesis.
Bifunctional organocatalysts, which often contain both a hydrogen-bond donor (like a urea (B33335) or thiourea) and a hydrogen-bond acceptor or Brønsted base (like a tertiary amine), can cooperatively activate both the nucleophile and electrophile in a reaction. nih.gov The amino group in this compound can be readily converted into such functionalities, making the biphenyl scaffold a platform for developing novel organocatalysts. The inherent chirality that can arise from the restricted rotation of the biphenyl axis (atropisomerism), once appropriately substituted, is a key feature in designing effective asymmetric catalysts.
Bisoxazoline (BOX) ligands are a prominent class of C2-symmetric chiral ligands widely used in asymmetric catalysis. wikipedia.org Their synthesis is well-established and typically involves the cyclization of a 2-amino alcohol with a dicarboxylic acid or dinitrile derivative. wikipedia.orgnih.gov The chirality is introduced via the amino alcohol, which is often derived from readily available chiral amino acids. wikipedia.org
This compound provides the crucial 2-amino alcohol functionality. By reacting two equivalents of this compound (or its enantiomerically pure form) with a suitable bifunctional linker, such as diethyl malonimidate dihydrochloride, novel BOX ligands can be synthesized. nih.govorgsyn.org The biphenyl backbone of the resulting ligand would take the place of more common backbones, potentially influencing the steric and electronic properties of the catalytic center. Novel C2-symmetric chiral bisoxazoline ligands have been prepared from enantiomerically pure 2-amino alcohols and 2,2'-biphenyldicarboxylic acid. nih.gov Although the biphenyl axis in these specific ligands was not fixed, coordination with a metal ion selectively formed one of two possible diastereomeric complexes. nih.gov This demonstrates the potential of the biphenyl scaffold to control the stereochemical environment of a metal catalyst.
Table 1: Synthesis Methods for Bisoxazoline (BOX) Ligands
| Starting Materials | Reaction Type | Key Features | Reference |
|---|---|---|---|
| 2-Amino Alcohol + Dinitrile/Dicarboxylic Acid | Cyclization | Convenient one-step synthesis for common BOX and PyBOX ligands. | wikipedia.org |
| (1R,2S)-(+)-cis-1-amino-2-indanol + Diethyl malonimidate dihydrochloride | Two-step synthesis | Proceeds in good yield without chromatographic purification. | nih.gov |
| Enantiomerically pure 2-amino alcohols + 2,2'-biphenyldicarboxylic acid | Multi-step via amide and mesylate | Creates novel ligands with a flexible biphenyl backbone. | nih.gov |
The coordination complexes of BOX ligands are extensively used in a wide array of metal-catalyzed asymmetric reactions. wikipedia.org These reactions include cyclopropanation, Diels-Alder reactions, aldol (B89426) reactions, and Michael additions. wikipedia.orgnih.govmdpi.com The effectiveness of the catalyst is determined by the metal center and the steric and electronic properties of the chiral ligand.
BOX ligands derived from a biphenyl scaffold like this compound could be applied in similar transformations. For example, copper(I)-BOX complexes are highly effective for asymmetric cyclopropanation of olefins with diazoacetates, achieving excellent enantioselectivities (up to 99% ee). nih.gov The stereochemical outcome is generally dictated by the twisted square planar geometry of the intermediate complex, where the bulky substituents on the oxazoline (B21484) rings block one enantiotopic face of the substrate. wikipedia.org The biphenyl backbone in a ligand derived from this compound would act as a chiral wall, influencing the substrate's approach to the metal center and thereby controlling the stereoselectivity of the transformation.
Table 2: Examples of Metal-Catalyzed Asymmetric Reactions Using Chiral Ligands
| Reaction Type | Metal | Ligand Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Cyclopropanation of Styrene | Copper(I) | Bisoxazoline (BOX) | Up to 99% | nih.gov |
| Hydrosilylation of Ketones | - | Pyridine Bisoxazoline (PyBOX) | Up to 93% | wikipedia.org |
| Diels-Alder Reaction | Copper(II) | Indane-derived Bisoxazoline | 96% | nih.gov |
| Michael Addition | Nickel(II) | Schiff Base | - (d.e. = 98%) | mdpi.com |
Precursors for Functional Materials and Advanced Chemical Entities
The self-assembly of amino acids and their derivatives can lead to the formation of functional biomaterials such as hydrogels, which have applications in 3D cell culture and drug delivery. beilstein-journals.org While not a standard amino acid, the amino alcohol functionality of this compound allows for its incorporation into larger structures that can exhibit self-assembly properties. The rigid biphenyl unit can promote ordered packing through π–π stacking interactions, a common driving force in the formation of supramolecular structures.
Furthermore, this compound can serve as a precursor for synthesizing advanced chemical entities. For example, axially chiral amino acid scaffolds have been shown to act as fluorescent sensors capable of discriminating between methanol and ethanol. rsc.org By modifying the amino and methanol groups of this compound with fluorophores and introducing appropriate substitutions to create axial chirality, similar sensory materials could be developed. The synthesis of vinyl monomers derivatized with amino acids has led to the creation of novel polymer gels with potential applications in biosensing and biotechnology. nih.gov The amino group of this compound could be similarly derivatized to create functional monomers for polymerization.
Diversification through Derivatization for Specialized Chemical Purposes
Derivatization is a key strategy for modifying the properties of a molecule for a specific purpose. For amino compounds, derivatization is often used to improve their analytical detection or to alter their chemical reactivity. nih.gov The amino group in this compound is a prime site for such modifications.
Various reagents can be used to derivatize primary amines, including those that introduce fluorescent tags for sensitive detection in liquid chromatography. mdpi.comresearchgate.net For example, novel axially chiral derivatizing agents based on a biphenyl diamine structure have been developed for the efficient separation and highly sensitive detection of amino acid enantiomers by LC-MS/MS. nih.govresearchgate.net These reagents create diastereomers that are easily separated, allowing for the quantification of tiny amounts of D- and L-amino acids. nih.govresearchgate.net
The this compound scaffold could be used to develop new derivatizing agents. The amino group can be converted to a reactive moiety (e.g., an isocyanate or an activated carbamate), which can then be used to tag other chiral molecules. The inherent structural features of the biphenyl backbone could aid in the chromatographic separation of the resulting diastereomers. This diversification through derivatization allows the core structure of this compound to be adapted for specialized roles in analytical chemistry, chemical biology, and materials science.
Q & A
Q. What are the common synthetic routes for preparing (2'-Amino[1,1'-biphenyl]-3-yl)methanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by functionalization of the amino and hydroxymethyl groups. For example, a methoxy-substituted analog, (3'-methoxy-[1,1'-biphenyl]-3-yl)methanol, is synthesized via coupling of boronic acids with halobenzenes, followed by demethylation or direct introduction of the hydroxymethyl group using reducing agents like DIBAL-H . Optimization includes adjusting stoichiometry (e.g., 5.1 equiv. of DIBAL-H for complete reduction ), temperature control (-70°C to prevent side reactions ), and purification via column chromatography (hexane/EtOAc gradients ). Yield improvements rely on inert atmosphere conditions and catalytic systems (e.g., Pd/C for hydrogenation ).
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the biphenyl system shows aromatic protons at δ 6.95–7.52 ppm (splitting patterns depend on substitution ), while the hydroxymethyl group appears as a doublet (J = 4.5 Hz) at δ 4.28 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion for C13H13NO2 at m/z 216.1025 ).
- Melting Point : Compare with literature values (e.g., 47–50°C for structurally related compounds ).
- TLC : Monitor reaction progress using hexane/EtOAc (1:1) as eluent .
Advanced Research Questions
Q. What strategies can resolve discrepancies in NMR spectral data of this compound derivatives, particularly regarding rotational isomers or solvent effects?
- Methodological Answer : Rotational isomers (atropisomers) in biphenyl systems cause split peaks or broadening. Strategies include:
- Variable Temperature NMR : Elevating temperature (e.g., 40°C) to coalesce peaks and estimate rotational barriers .
- Deuterated Solvents : Use DMSO-d6 to stabilize hydrogen bonding (e.g., hydroxymethyl OH at δ 5.11 ppm ).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton interactions (e.g., biphenyl coupling in NOESY ).
Q. How does the substitution pattern on the biphenyl core influence the biological activity of this compound derivatives in enzyme inhibition studies?
- Methodological Answer : Substituents modulate steric and electronic interactions with enzyme active sites. For example:
- Electron-Withdrawing Groups (e.g., -CF3) : Enhance binding to hydrophobic pockets in AKR1C3 inhibitors, as seen in prostate cancer studies .
- Methoxy Groups : Improve solubility and π-π stacking in HIV reverse transcriptase inhibitors .
- Amino Groups : Facilitate hydrogen bonding with catalytic residues (e.g., in HIV protease inhibitors ). SAR studies require synthesizing analogs (e.g., 4'-methyl or 4'-trifluoromethyl derivatives ) and testing IC50 values via enzyme assays.
Q. What are the challenges in achieving enantiomeric purity in chiral analogs of this compound, and what chiral resolution techniques are most effective?
- Methodological Answer :
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Pd/C with chiral ligands for hydrogenation ).
- Resolution Methods :
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak AD-H).
- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize .
- Circular Dichroism (CD) : Verify enantiopurity by comparing Cotton effects with standards .
Data Analysis and Contradiction Management
Q. How can researchers address conflicting bioactivity data for this compound derivatives across different assay systems?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., cell line viability vs. enzymatic IC50 ).
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation ).
- Structural Confirmation : Re-characterize compounds post-assay to rule out decomposition (e.g., HRMS for stability ).
Tables for Key Data
| Synthetic Optimization Parameters |
|---|
| Parameter |
| -------------------------- |
| Reducing Agent (DIBAL-H) |
| Solvent System |
| Purification |
| NMR Chemical Shifts (Key Protons) |
|---|
| Proton Type |
| --------------------------- |
| Biphenyl aromatic protons |
| Hydroxymethyl (-CH2OH) |
| Amino (-NH2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
